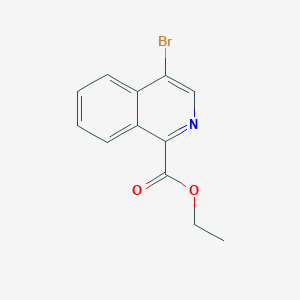

Ethyl 4-bromoisoquinoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction proceeds under heating conditions to yield 4-bromoisoquinoline, which can then be esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromoisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene.

Esterification: Ethanol in the presence of an acid catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products Formed

Substitution Products: Various substituted isoquinoline derivatives.

Oxidation Products: Oxidized isoquinoline derivatives.

Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

Ethyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Material Science: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

4-Bromoisoquinoline: Lacks the ester group, making it less reactive in certain esterification reactions.

Ethyl 6-bromoisoquinoline-1-carboxylate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

Biological Activity

Ethyl 4-bromoisoquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position of the isoquinoline ring and an ethyl carboxylate group. This unique structure influences its reactivity and biological properties, making it a valuable target for synthesis and study.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in specific tumor types.

- Enzyme Modulation : this compound can interact with enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.

The mechanism through which this compound exerts its biological effects involves:

- Target Interaction : The bromine atom and carboxylate group enhance its binding affinity to molecular targets, such as enzymes and receptors.

- Pathway Modulation : It may influence signaling pathways related to cell proliferation, apoptosis, and antimicrobial action.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-bromoquinoline-6-carboxylate | C12H10BrNO2 | Different position of bromine; distinct activity. |

| Mthis compound | C11H10BrNO2 | Methyl group affects solubility and reactivity. |

| 4-Bromoisoquinoline | C9H6BrN | Lacks carboxylate; differing chemical properties. |

Anticancer Activity

A study focused on the antiproliferative effects of this compound against neuroendocrine prostate cancer cells demonstrated significant inhibitory activity. The compound showed an IC50 value of approximately 0.47μM, indicating potent anticancer properties with a selectivity index greater than 190-fold compared to other cancer cell lines .

Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. Results indicated that the compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria . This suggests potential for development into an antimicrobial agent.

Research Findings

Recent literature has highlighted the following findings regarding this compound:

- Synthesis Improvements : Enhanced synthetic routes have been developed to increase yield and purity, facilitating further biological testing .

- Mechanistic Insights : Studies have begun to elucidate the specific molecular interactions at play, paving the way for targeted drug design .

- Enzymatic Studies : The compound has been evaluated for its stability and reactivity under various enzymatic conditions, revealing insights into its potential as a prodrug .

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 4-bromoisoquinoline-1-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3 |

InChI Key |

XZMMTEITCDXZAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.